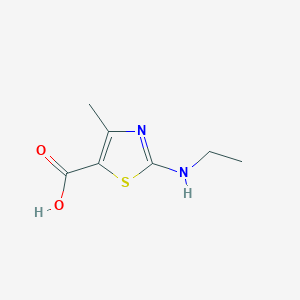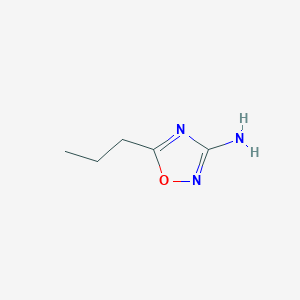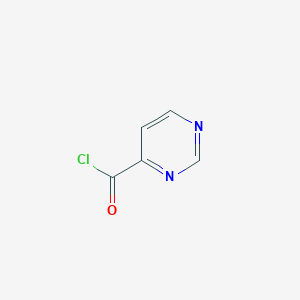
Pyrimidine-4-carbonyl chloride
概要
説明
Pyrimidine-4-carbonyl chloride is a chemical compound with the CAS Number: 184951-32-4 . It has a molecular weight of 142.54 .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of Pyrimidine-4-carbonyl chloride is represented by the linear formula: C5H3ClN2O .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .科学的研究の応用
Synthesis of Pyrimidine and Related Heterocyclic Compounds
Pyrimidine-4-carbonyl chloride can be used in the synthesis of pyrimidine and related heterocyclic compounds . The formation of the pyrimidine ring is often achieved through different types of cycloadditions . This process is crucial in the development of various pyrimidines and analogous compounds such as pyrimidinones, pyrimidinethiones, and other pyrimidine-related scaffolds .
Anti-Inflammatory Applications
Pyrimidines, including Pyrimidine-4-carbonyl chloride, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antimicrobial Applications
The pyrimidine scaffold, which includes Pyrimidine-4-carbonyl chloride, has been used in the development of antimicrobial drugs . These drugs are designed to combat various types of microbial infections.
Antimalarial Applications
Pyrimidine-based drugs, including those derived from Pyrimidine-4-carbonyl chloride, have been used in the treatment of malaria . These drugs work by inhibiting the growth and reproduction of the malaria parasite.
Antiviral Applications
Pyrimidine derivatives have been used in the development of antiviral drugs . These drugs are designed to inhibit the replication of viruses within host cells.
Anticancer Applications
Pyrimidine-4-carbonyl chloride and its derivatives have shown potential in anticancer applications . For instance, certain thiazolopyrimidine derivatives have displayed excellent anticancer activity against human cancer cell lines and primary CLL cells .
Antileishmanial Applications
Pyrimidine-based drugs have been used in the treatment of leishmaniasis , a disease caused by the Leishmania parasite. These drugs work by inhibiting the growth and reproduction of the parasite.
Antioxidant Applications
Pyrimidine derivatives have been found to exhibit antioxidant effects . These compounds work by neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related health problems.
作用機序
Target of Action
Pyrimidine-4-carbonyl chloride, like other pyrimidine derivatives, is known to exhibit a range of pharmacological effects including anti-inflammatory activities . The primary targets of pyrimidine-based anti-inflammatory agents are the COX-1 and COX-2 enzymes . These enzymes are involved in the production of prostaglandins, which play a key role in the body’s inflammatory response .
Mode of Action
The mechanism of action of pyrimidine-based anti-inflammatory agents, including Pyrimidine-4-carbonyl chloride, is associated with the inhibition of prostaglandin E2 (PGE2) generated by COX enzymes . By suppressing the activity of COX-1 and COX-2 enzymes, these agents reduce the generation of PGE2, thus mitigating the inflammatory response .
Biochemical Pathways
Pyrimidines play a major role in various biochemical pathways. They are involved in the synthesis of DNA and RNA, regulation of enzymatic reactions, and serve as a source of energy . The de novo biosynthesis of pyrimidines proceeds via two different biochemical strategies: the purine ring is built on PRPP (5-phosphoribosyl 1-pyrophosphate), while the pyrimidine ring is synthesized first, and PRPP is the source for the ribose 5-phosphate added to the pyrimidine ring .
Pharmacokinetics
The pharmacokinetics of pyrimidine analogues, including Pyrimidine-4-carbonyl chloride, involve several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The intracellularly formed nucleotides are responsible for the pharmacological effects . .
Result of Action
The result of the action of Pyrimidine-4-carbonyl chloride is the reduction of inflammation due to its inhibitory effect on the production of PGE2, a key mediator of inflammation . This leads to a decrease in the symptoms associated with inflammation, such as pain and swelling.
Action Environment
The action of Pyrimidine-4-carbonyl chloride, like other pyrimidines, can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the rate of the Dimroth rearrangement, a key process in pyrimidine synthesis . Additionally, the presence of electron-withdrawing groups can facilitate the opening of the ring, a crucial step in the synthesis of pyrimidines .
Safety and Hazards
将来の方向性
Pyrimidines and their derivatives have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists . Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives . These methods extend to the preparation of different bioactive and industrially applicable molecules .
特性
IUPAC Name |
pyrimidine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5(9)4-1-2-7-3-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTUOKCYZDAJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593431 | |
| Record name | Pyrimidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-4-carbonyl chloride | |
CAS RN |
184951-32-4 | |
| Record name | Pyrimidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 5-chloro-2-(methylsulfonyl/methylthio)pyrimidine-4-carbonyl chlorides interact with 2-(3,4-Dihydro-4-oxo-2-quinazolinyl)acetonitriles and what are the resulting products?
A1: The research paper [] describes how 5-chloro-2-(methylsulfonyl/methylthio)pyrimidine-4-carbonyl chlorides react with 2-(3,4-Dihydro-4-oxo-2-quinazolinyl)acetonitriles to yield a series of new nitrile compounds. This reaction specifically targets the nitrile group within the 2-(3,4-Dihydro-4-oxo-2-quinazolinyl)acetonitrile structure, resulting in the formation of new carbon-nitrogen bonds and the creation of more complex molecular structures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



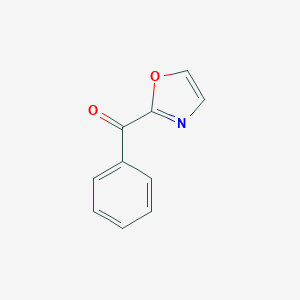



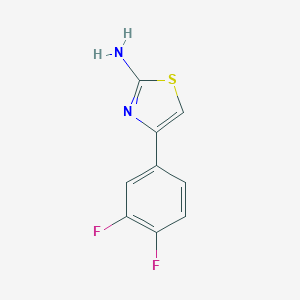
![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)
